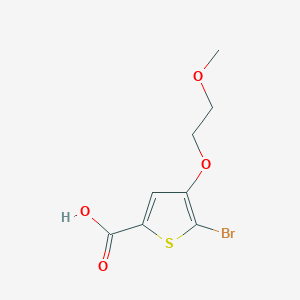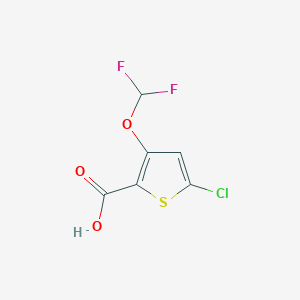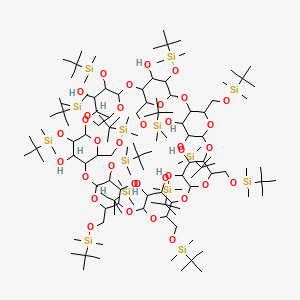
1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H8BrNO2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a bromopyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of 4-bromopyridine with a suitable cyclopropane precursor under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the bromopyridine moiety to other functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions with enzymes or receptors, influencing biological pathways. The cyclopropane ring may also contribute to the compound’s stability and reactivity, affecting its overall activity.
Comparaison Avec Des Composés Similaires
- 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid
- 1-(2-Bromopyridin-4-YL)cyclopropane-1-carboxylic acid
- 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid
Comparison: 1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is unique due to the position of the bromine atom on the pyridine ring, which can influence its reactivity and binding interactions. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable target for research and development.
Propriétés
Formule moléculaire |
C9H8BrNO2 |
|---|---|
Poids moléculaire |
242.07 g/mol |
Nom IUPAC |
1-(4-bromopyridin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H8BrNO2/c10-7-1-4-11-5-6(7)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13) |
Clé InChI |
ORTIBLPNMRSMLG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=C(C=CN=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-6-iodobenzo[d]isoxazole](/img/structure/B12070688.png)
![3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)












